4,5-dibromo-2-propyl-1H-imidazole
Overview
Description
“4,5-dibromo-2-propyl-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 18 bond(s). There are 10 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 2.4±0.1 g/cm3, boiling point of 388.6±22.0 °C at 760 mmHg, and a molar refractivity of 34.2±0.3 cm3 . It also has a molar volume of 93.3±3.0 cm3 and a surface tension of 62.1±3.0 dyne/cm .Scientific Research Applications
Therapeutic Potential
Imidazole derivatives are recognized for their significant pharmacological activities, making them subjects of intensive scientific investigation. The unique and ubiquitous imidazole nucleus plays a crucial role in living organisms, with derivatives showing appreciable anti-infective activity potential. Their biological activity profiles, reported across a span of fifteen years, underscore their potential as therapeutic agents in addressing a range of diseases (Sharma et al., 2016).
Material Science Innovations
In material science, imidazole-based frameworks, particularly Zeolite Imidazolate Frameworks (ZIFs), are celebrated for their exceptional properties. These materials, constructed from metal ions and imidazolate linkers, boast fascinating features such as high thermal and chemical stability, and large surface areas. Their unique "gate opening" mechanism positions ZIFs as promising candidates for applications in gas storage, adsorption, separation, and catalysis (S. S. Sankar et al., 2019).
Antimicrobial and Antibacterial Properties
The antimicrobial activities of imidazole and its derivatives have been extensively reviewed, showcasing their efficacy as raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs. These compounds are also intermediaries in synthesizing some pesticides and insecticides, emphasizing their role in combating microbial resistance ( ).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazoles, serve as effective corrosion inhibitors. Their molecular structure facilitates strong adsorption onto metal surfaces, offering protection against corrosion. This application is particularly valued in the petroleum industry, where such inhibitors play a crucial role in maintaining infrastructure integrity (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Antifungal and Antitumor Activities
The antifungal and antitumor potential of imidazole derivatives has also been highlighted, with compounds such as miconazole demonstrating therapeutic efficacy in superficial mycoses and suggesting promising avenues for cancer treatment. Their broad spectrum of activity against various pathogens and cancer cells underscores the versatility and potential of imidazole compounds in medical applications (P. Sawyer et al., 2012; M. Iradyan et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Properties
IUPAC Name |
4,5-dibromo-2-propyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXCPIVMZQMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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